1. 17β‑HSD2 Inhibition: >250‑Fold Potency Advantage over Reference Inhibitor
The target compound demonstrates an IC50 of 1.20 nM against human placental microsomal 17β‑HSD2 in a radio‑HPLC assay using [³H]‑E2 as substrate [1]. In contrast, the widely cited reference inhibitor 17β‑HSD2‑IN‑2 exhibits an IC50 of 300 nM under comparable conditions . This represents a potency gain of approximately 250‑fold. The same compound also inhibits murine 17β‑HSD2 with an IC50 of 27 nM, indicating cross‑species activity [1].
| Evidence Dimension | 17β‑HSD2 inhibition (human enzyme) |
|---|---|
| Target Compound Data | IC50 = 1.20 nM (human placental microsomal fraction, [³H]-E2 substrate, radio‑HPLC) |
| Comparator Or Baseline | 17β‑HSD2‑IN‑2 (reference inhibitor): IC50 = 300 nM |
| Quantified Difference | ≈ 250‑fold lower IC50 for the target compound |
| Conditions | Assay: Inhibition of human placental microsomal 17β‑HSD2 using [³H]-E2 as substrate, presence of NAD⁺, radio‑HPLC analysis [1]. |
Why This Matters
For procurement in osteoporosis drug‑discovery programs, the 250‑fold potency advantage directly reduces the compound amount needed for screening campaigns and enables detection of subtle SAR trends.
- [1] BindingDB. BDBM50515446 (CHEMBL4441152). IC50 = 1.20 nM (human) and 27 nM (mouse) for 17β‑HSD2 inhibition; radio‑HPLC endpoint. Accessed 2026‑04‑30. View Source
